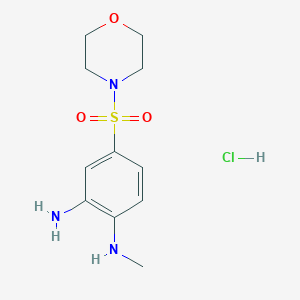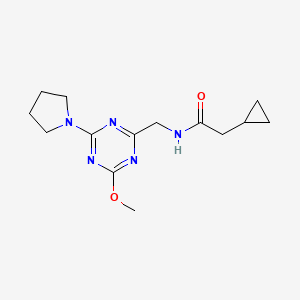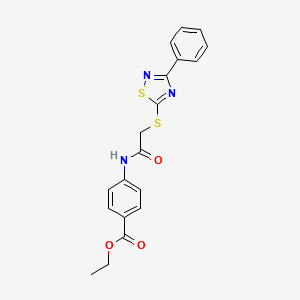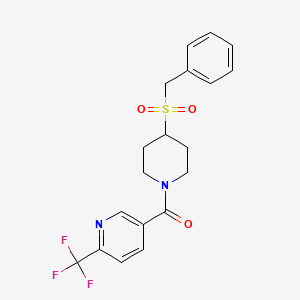
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of pharmacology for its potential therapeutic applications. This compound has been extensively studied for its ability to activate the enzyme soluble guanylate cyclase (sGC), which plays an essential role in regulating various physiological processes in the body.
作用機序
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide activates the enzyme sGC, which plays a crucial role in regulating various physiological processes in the body. sGC is responsible for producing the second messenger molecule cyclic guanosine monophosphate (cGMP), which plays a vital role in regulating smooth muscle relaxation, platelet aggregation, and other cellular functions. Activation of sGC by this compound leads to an increase in cGMP levels, which results in vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of disease. This compound has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure in animal models of PAH. In addition, this compound has been shown to improve erectile function in animal models of erectile dysfunction. This compound has also been shown to have anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide in lab experiments is its ability to activate sGC selectively. This compound has been shown to have a high degree of selectivity for sGC, which reduces the risk of off-target effects. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide. One potential direction is the development of more efficient synthesis methods that yield higher yields of the compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in human subjects. This will provide valuable information on the safety and efficacy of this compound in humans. In addition, further studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as sickle cell disease and cardiovascular diseases. Finally, the development of more water-soluble derivatives of this compound may overcome the limitations of its low solubility in water and improve its administration in vivo.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its ability to selectively activate sGC makes it an attractive candidate for drug development. Further studies are needed to explore its safety and efficacy in humans and its potential applications in other diseases.
合成法
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide involves the reaction of 4-(methylamino)-1-butanol with benzyl chloroformate to form the intermediate benzyl(methyl)carbamate. This intermediate is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form the final product. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare disease characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure and death. This compound has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure in animal models of PAH. In addition, this compound has also been studied for its potential applications in the treatment of erectile dysfunction, sickle cell disease, and other cardiovascular diseases.
特性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(15-16-7-3-2-4-8-16)14-6-5-11-20-18(22)17-9-12-19-13-10-17/h2-4,7-10,12-13H,11,14-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHNSUROMABYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=CC=NC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)

![1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2996340.png)
![N-[(hydroxyimino)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2996344.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2996345.png)





![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-one](/img/structure/B2996357.png)
![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)